molecular formula C14H8N2O5S B5791073 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid

Cat. No.: B5791073
M. Wt: 316.29 g/mol
InChI Key: RQKBFPNFGQMXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used for the synthesis of benzoxazole derivatives with high yields .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzoxazol-2-ylthio)-3-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzoxazole moiety enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5S/c17-13(18)8-5-6-12(10(7-8)16(19)20)22-14-15-9-3-1-2-4-11(9)21-14/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKBFPNFGQMXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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